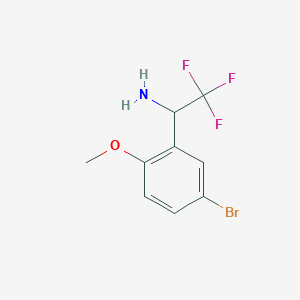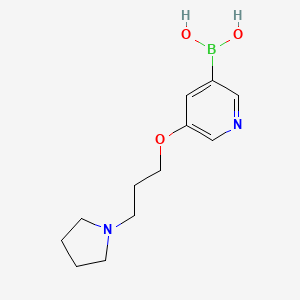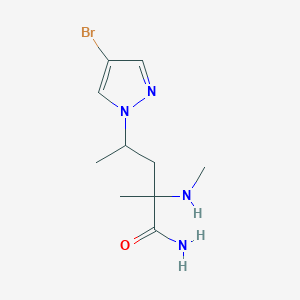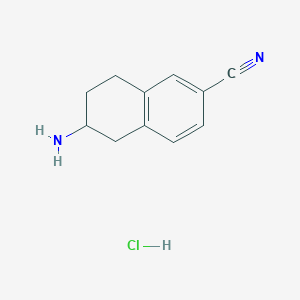
5-(2-Amino-3-hydroxybutoxy)-2-fluorobenzoicacid,trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-amino-3-hydroxybutoxy)-2-fluorobenzoic acid; trifluoroacetic acid is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both amino and hydroxy groups, along with a fluorinated aromatic ring, makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-amino-3-hydroxybutoxy)-2-fluorobenzoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where a fluorobenzoic acid derivative is reacted with an amino alcohol under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic attack on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-amino-3-hydroxybutoxy)-2-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
5-(2-amino-3-hydroxybutoxy)-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-(2-amino-3-hydroxybutoxy)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological macromolecules, influencing their activity. The fluorinated aromatic ring can interact with hydrophobic pockets in proteins, potentially altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-hydroxybutanoic acid: Shares the amino and hydroxy functional groups but lacks the fluorinated aromatic ring.
Fluorobenzoic acid derivatives: Contain the fluorinated aromatic ring but may not have the amino and hydroxy groups.
Uniqueness
5-(2-amino-3-hydroxybutoxy)-2-fluorobenzoic acid is unique due to the combination of its functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both amino and hydroxy groups, along with a fluorinated aromatic ring, distinguishes it from other similar compounds and enhances its versatility in various fields.
Properties
Molecular Formula |
C13H15F4NO6 |
|---|---|
Molecular Weight |
357.25 g/mol |
IUPAC Name |
5-(2-amino-3-hydroxybutoxy)-2-fluorobenzoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H14FNO4.C2HF3O2/c1-6(14)10(13)5-17-7-2-3-9(12)8(4-7)11(15)16;3-2(4,5)1(6)7/h2-4,6,10,14H,5,13H2,1H3,(H,15,16);(H,6,7) |
InChI Key |
IWFXAGJALHSNMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(COC1=CC(=C(C=C1)F)C(=O)O)N)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene;hydrochloride](/img/structure/B13548266.png)



![3-[(2-Methoxyethoxy)methyl]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B13548283.png)

![2-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-6-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13548287.png)
![[2-(Hydroxymethyl)azetidin-2-yl]methanol](/img/structure/B13548322.png)

![6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B13548337.png)
![1-[(3S,4R)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-phenylmethoxyethanone;hydrochloride](/img/structure/B13548342.png)
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(4-fluorophenyl)cyclobutane-1-carboxylicacid,trans](/img/structure/B13548351.png)


